molecular formula C26H21FN6O5S B2573894 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE CAS No. 901736-63-8

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE

Katalognummer: B2573894
CAS-Nummer: 901736-63-8
Molekulargewicht: 548.55
InChI-Schlüssel: VVEIMESJHMUISY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) Source . This enzyme is a critical regulator in multiple signaling pathways, most notably the Wnt pathway, and is implicated in a wide array of cellular processes including metabolism, proliferation, and apoptosis. Its dysregulation is a feature of several pathologies, making GSK-3β a significant target for pharmacological research. The specific inhibitory action of this compound makes it an invaluable chemical probe for investigating the role of GSK-3β in diseases such as Alzheimer's disease, Source diabetes, and various cancers Source . Researchers utilize this molecule to elucidate disease mechanisms, validate GSK-3β as a therapeutic target in different models, and study the complex dynamics of the signaling networks it modulates. The structural features, including the [1,2,4]triazolo[1,5-c]quinazoline core and the 4-nitrophenyl substituent, contribute to its high affinity and selectivity for the GSK-3β kinase domain. This acetamide derivative is supplied for research applications only and is intended for use in controlled laboratory settings by qualified personnel.

Eigenschaften

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O5S/c1-14-4-7-16(10-19(14)27)28-23(34)13-39-26-29-20-12-22(38-3)21(37-2)11-18(20)25-30-24(31-32(25)26)15-5-8-17(9-6-15)33(35)36/h4-12H,13H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEIMESJHMUISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the nitrophenyl and fluoromethylphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reactions and to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Core Structure Key Substituents Potential Activity/Notes Reference
Target Compound : 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Triazolo[1,5-c]quinazoline - 8,9-Dimethoxy
- 4-Nitrophenyl (position 2)
- N-(3-fluoro-4-methylphenyl)
Predicted enhanced receptor binding due to nitro group; fluorine may improve metabolic stability.
N-(2-Ethoxyphenyl) Analog Triazolo[1,5-c]quinazoline - 8,9-Dimethoxy
- 4-Nitrophenyl (position 2)
- N-(2-ethoxyphenyl)
Ethoxy group increases lipophilicity but may reduce water solubility. Structural data confirmed via NMR/IR .
N-(3-Chloro-4-methoxyphenyl) Derivative Triazolo[1,5-c]quinazoline - 8,9-Dimethoxy
- 2-Phenyl (position 2)
- N-(3-chloro-4-methoxyphenyl)
Chlorine (electron-withdrawing) and methoxy (electron-donating) groups may balance electronic effects for binding.
1,2,3-Triazole-Substituted Quinazolinone Quinazolinone - 1,2,3-Triazole moiety
- Phenoxypropyl substituent
Anticancer activity reported; triazole enhances π-π stacking interactions with biological targets .
Pyrazolo-Triazolo-Pyrimidine (MRE 3008F20) Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine - 8-Propyl
- 5N-(4-methoxyphenylcarbamoyl)amino
High selectivity for human A3 adenosine receptors (KD = 0.80 nM); entropy-driven binding .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-dione - 2,4-Dioxo group
- Dichlorophenylmethyl substituent
Anticonvulsant activity via GABAergic pathway modulation; validated in PTZ-induced seizure models .

Key Structural and Functional Insights:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., NO2, Cl): The 4-nitrophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins compared to phenyl or methoxy-substituted analogs . Fluorine vs. Chlorine: The 3-fluoro group in the target compound may offer better metabolic stability than chlorine in the N-(3-chloro-4-methoxyphenyl) derivative, as fluorine is less prone to forming reactive metabolites . Methoxy Groups: The 8,9-dimethoxy substituents improve solubility but may reduce membrane permeability compared to non-polar analogs .

Receptor Selectivity: The pyrazolo-triazolo-pyrimidine derivative MRE 3008F20 () demonstrates that triazolo-fused heterocycles can achieve high receptor selectivity (e.g., A3 adenosine receptors). The target compound’s nitro group and acetamide tail may confer distinct selectivity compared to MRE 3008F20’s carbamoyl amino group .

Biological Activity Trends: Quinazoline-dione derivatives () with anticonvulsant activity highlight the importance of the dioxo group for GABAergic interactions. The target compound’s triazoloquinazoline core lacks this feature but may interact with other neurological targets .

Biologische Aktivität

The compound 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 902433-80-1) is a complex organic molecule that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N6O5SC_{28}H_{26}N_{6}O_{5}S, with a molecular weight of 558.6 g/mol. The structure features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of various functional groups, such as methoxy and nitrophenyl moieties, contributes to its pharmacological properties.

Cytotoxicity

Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The introduction of specific substituents on the quinazoline core enhances cytotoxic activity through improved binding affinity to DNA and inhibition of topoisomerase II (Topo II) activity .

CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound VIIaHepG23.91
Compound VIIaHCT-11615.16

The mechanism of action for this class of compounds often involves intercalation into DNA, leading to disruption of replication processes and ultimately inducing apoptosis in cancer cells. The presence of the triazolo moiety is significant as it enhances the lipophilicity of the compound, facilitating cellular uptake .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazoloquinazoline scaffold significantly affect biological activity. For example:

  • Substituents : The introduction of bulky groups can hinder cytotoxicity due to steric hindrance.
  • Functional Groups : The presence of trifluoromethyl or methoxy groups has been shown to enhance binding affinity and increase cytotoxic potential.

Study on Anticancer Activity

A recent study focused on synthesizing various derivatives based on the triazoloquinazoline core to assess their anticancer properties. Among these, the compound with the N-(3-fluoro-4-methylphenyl) substitution exhibited superior activity against HCT-116 cells compared to others in the series .

Topoisomerase Inhibition

Another study evaluated the ability of these compounds to inhibit Topo II, a crucial enzyme involved in DNA replication. The compound demonstrated a higher inhibitory effect compared to other known inhibitors, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the recommended methodologies for synthesizing this compound?

A multi-step synthetic approach is typically employed, starting with the preparation of the triazoloquinazoline core. Chromatographic techniques (e.g., column chromatography) are critical for purification, while spectroscopic methods (NMR, IR, MS) confirm intermediate and final structures. Reaction optimization might involve varying solvents (e.g., DMF, THF) and catalysts under controlled temperatures. Post-synthesis, recrystallization or HPLC can enhance purity .

Q. How is the chemical structure of this compound validated?

X-ray crystallography provides definitive structural confirmation, while complementary techniques like 1H^1H- and 13C^{13}C-NMR resolve electronic environments. High-resolution mass spectrometry (HRMS) verifies molecular weight. For polymorphic analysis, differential scanning calorimetry (DSC) or powder XRD may be used .

Q. What experimental designs are used to evaluate its biological activity?

In vitro assays against target pathogens (e.g., phytopathogens or bacterial strains) follow protocols such as broth microdilution for minimum inhibitory concentration (MIC) determination. In vivo models (e.g., plant infection assays) require randomized block designs with replicates to account for biological variability. Positive/negative controls and dose-response curves are essential .

Q. How can researchers assess its stability under varying storage conditions?

Accelerated stability studies (e.g., 40°C/75% relative humidity) over 1–3 months, monitored via HPLC for degradation products. Solubility and photostability are tested in relevant solvents and under UV light. Kinetic modeling (Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. How do non-covalent interactions influence its reactivity in catalytic systems?

Computational tools (DFT calculations) map electrostatic, π-π, or van der Waals interactions affecting regioselectivity. Experimental validation involves kinetic studies under varying solvents (polar vs. nonpolar) and additives (e.g., crown ethers) to modulate interaction strengths. Spectroscopic titration (e.g., UV-Vis) quantifies binding constants .

Q. What computational strategies predict its binding affinity to target proteins?

Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets, followed by molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns. Free energy calculations (MM/GBSA) rank binding poses. Experimental cross-validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can synthesis yield be optimized using statistical experimental design?

Response Surface Methodology (RSM) with central composite design (CCD) evaluates factors like temperature, catalyst loading, and reaction time. ANOVA identifies significant variables, and Pareto charts prioritize optimization steps. Pilot-scale validation ensures reproducibility .

Q. What advanced spectroscopic techniques resolve its solid-state behavior?

Solid-state NMR (15N^{15}N, 19F^{19}F) probes local electronic environments, while dynamic nuclear polarization (DNP) enhances sensitivity. Pair distribution function (PDF) analysis of XRD data reveals short-range order in amorphous phases .

Q. How are structure-activity relationships (SAR) systematically investigated?

Analog libraries are generated via targeted modifications (e.g., nitro → amino group substitution). Biological screening (IC50_{50}/EC50_{50}) coupled with QSAR models (CoMFA, CoMSIA) identifies critical substituents. Electron-withdrawing/donating effects are correlated with activity trends .

Q. What methodologies assess synergistic effects with antimicrobial adjuvants?

Checkerboard assays determine fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5). Mechanistic studies (e.g., efflux pump inhibition assays) combine fluorescence-based substrates (ethidium bromide) and ATPase activity measurements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.